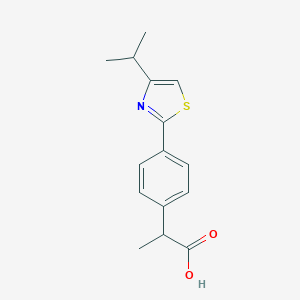
alpha-Methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: alpha-Methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiazole ring or the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
alpha-Methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators . The compound’s structure allows it to bind to various proteins, affecting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 2-(4-Isobutyryl phenyl) propanoic acid
- 2-[4-(2-Hydroxy-2-methylpropyl)-phenyl]propanoic acid
- 3-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)PROPANOIC ACID
Comparison: alpha-Methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is unique due to the presence of the thiazole ring, which imparts distinct biological activities compared to other similar compounds. The isopropyl group on the thiazole ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propiedades
Número CAS |
138568-63-5 |
|---|---|
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-[4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-8-19-14(16-13)12-6-4-11(5-7-12)10(3)15(17)18/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
CSBVYBCTSGSOQN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canónico |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















